molecular formula C7H13ClN2OS B6184398 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride CAS No. 2624135-62-0

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Cat. No. B6184398
CAS RN: 2624135-62-0
M. Wt: 208.7
InChI Key:
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Description

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride (EDTA-HCl) is a versatile chemical compound used in the synthesis of various compounds and in a number of scientific research applications. It is a white, crystalline solid, soluble in water and other polar solvents, and is relatively stable in air. EDTA-HCl has a wide range of applications in the synthesis of drugs, polymers, and other compounds, as well as in scientific research.

Scientific Research Applications

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride is widely used in scientific research for a variety of purposes. It is used as a chelating agent to bind metals and other ions, and to remove them from solutions. 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride is also used as a reagent in the synthesis of various compounds, such as polymers, drugs, and other organic molecules. It is also used in the purification of proteins, enzymes, and other biomolecules.

Mechanism of Action

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride acts as a chelating agent, forming strong complexes with metal ions. The 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride complex binds to the metal ions via electrostatic interactions, forming a stable, non-covalent bond. The complex then binds to the metal ions with a higher affinity than the metal ions can bind to other molecules, thus removing them from the solution.
Biochemical and Physiological Effects
4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to interfere with the action of certain hormones, such as insulin. 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride has also been shown to inhibit the growth of certain bacteria, fungi, and viruses.

Advantages and Limitations for Lab Experiments

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride has several advantages for use in laboratory experiments. It is relatively stable in air, and is soluble in water and other polar solvents. It is also relatively inexpensive, and can be synthesized from a variety of starting materials. However, 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride can also be toxic if not handled properly, and can interfere with the activity of certain enzymes and hormones.

Future Directions

There are several potential future directions for the use of 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride in scientific research. It could be used to develop more efficient methods for the synthesis of organic molecules, or for the purification of proteins and other biomolecules. Additionally, it could be used to develop new chelating agents with improved binding affinities, or to design new compounds that can interact with metal ions in specific ways. Finally, 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride could be used to develop new drugs or treatments for various diseases.

Synthesis Methods

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride can be synthesized from a variety of starting materials, including ethylenediaminetetraacetic acid (EDTA), ethylenediamine, and hydrochloric acid. The most common method of synthesis involves the reaction of EDTA with hydrochloric acid in an aqueous solution. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride involves the reaction of ethyl isothiocyanate with 2-aminoethanol to form 4-(2-aminoethyl)-3-ethyl-1,3-thiazolidin-2-one, which is then treated with hydrochloric acid to obtain the final product.", "Starting Materials": ["Ethyl isothiocyanate", "2-aminoethanol", "Hydrochloric acid"], "Reaction": ["Step 1: Ethyl isothiocyanate is reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to form 4-(2-aminoethyl)-3-ethyl-1,3-thiazolidin-2-one.", "Step 2: The resulting thiazolidinone is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one."] }

CAS RN

2624135-62-0

Product Name

4-(2-aminoethyl)-3-ethyl-2,3-dihydro-1,3-thiazol-2-one hydrochloride

Molecular Formula

C7H13ClN2OS

Molecular Weight

208.7

Purity

95

Origin of Product

United States

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